molecular formula C19H31N5O6S B12623061 L-Prolyl-L-methionyl-L-asparaginyl-L-proline CAS No. 915224-06-5

L-Prolyl-L-methionyl-L-asparaginyl-L-proline

Cat. No.: B12623061
CAS No.: 915224-06-5
M. Wt: 457.5 g/mol
InChI Key: NJZUCKAFVLTVJJ-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolyl-L-methionyl-L-asparaginyl-L-proline (CAS 915224-06-5) is a synthetic tetrapeptide with the sequence Pro-Met-Asn-Pro. This specific amino acid sequence confers unique physicochemical properties, making it a compound of interest in several biochemical and cellular research areas . The presence of proline residues introduces rigidity into the peptide chain, which can disrupt typical secondary structures like α-helices and is crucial for studying protein folding and stability . The methionine residue, being sulfur-containing and prone to oxidation, allows researchers to explore the effects of oxidative stress on peptide structure and function. Meanwhile, the polar asparagine residue can be a site for studies on deamidation processes . In scientific research, this tetrapeptide has shown promise in the field of cancer research. Its components, particularly asparagine, have been linked to tumor biology, where manipulating asparagine levels may provide therapeutic avenues for inhibiting tumor growth and metastasis . Beyond oncology, the proline components are fundamentally important in protein synthesis and structural integrity. Proline is a major component of collagen, which is vital for the structural framework of connective tissues, cardiovascular health, and skin elasticity . The peptide can also serve as a biocatalyst or a chiral building block in synthetic organic chemistry for the production of more complex molecules and pharmaceuticals . The compound is supplied with high purity and is suitable for use in various research models. It is typically synthesized via solid-phase peptide synthesis (SPPS) protocols, such as Fmoc-chemistry on a Wang resin, using coupling reagents like HBTU and deprotection with piperidine to ensure a high-quality product . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

915224-06-5

Molecular Formula

C19H31N5O6S

Molecular Weight

457.5 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H31N5O6S/c1-31-9-6-12(22-16(26)11-4-2-7-21-11)17(27)23-13(10-15(20)25)18(28)24-8-3-5-14(24)19(29)30/h11-14,21H,2-10H2,1H3,(H2,20,25)(H,22,26)(H,23,27)(H,29,30)/t11-,12-,13-,14-/m0/s1

InChI Key

NJZUCKAFVLTVJJ-XUXIUFHCSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-methionyl-L-asparaginyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Automation of SPPS allows for efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-methionyl-L-asparaginyl-L-proline can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

    Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified amino acid residues with altered side chains.

Scientific Research Applications

Role in Protein Synthesis and Structure

Proline, a key component of this peptide, is crucial for protein synthesis and structural integrity. It influences the folding and stability of proteins due to its unique cyclic structure, which introduces kinks in polypeptide chains. This property is vital in the formation of collagen, a major structural protein in the body .

Hydroxylation Processes

The hydroxylation of proline residues plays a significant role in regulating protein stability and interactions. This post-translational modification can affect the degradation and synthesis rates of proteins, which is essential in various cellular processes . Research indicates that prolyl hydroxylation can stabilize proteins involved in critical pathways such as angiogenesis and cellular response to hypoxia .

Antitumor Activity

L-Prolyl-L-methionyl-L-asparaginyl-L-proline has shown promise in cancer research due to its potential effects on amino acid metabolism within tumor biology. Asparagine, one of its components, has been linked to promoting tumor progression and metastasis . Studies suggest that manipulating asparagine levels could provide therapeutic avenues for cancer treatment by inhibiting tumor growth and enhancing patient survival rates .

Cardiovascular Health

Proline's involvement in collagen synthesis makes it essential for cardiovascular health. This compound may contribute to maintaining heart muscle integrity and function, potentially offering benefits for conditions like heart failure . Its role in collagen production is vital for repairing connective tissues and preventing degenerative diseases.

Skin Health

Due to its structural role in collagen, this compound is being explored in cosmeceuticals aimed at enhancing skin elasticity and reducing signs of aging. The peptide's ability to support collagen synthesis could lead to formulations that improve skin hydration and resilience against environmental stressors .

Biocatalysis

This compound can be utilized as a biocatalyst in synthetic organic chemistry due to its ability to facilitate reactions involving amino acids and peptides. Its unique structure allows it to act as a chiral building block for the synthesis of pharmaceuticals .

Case Studies

StudyFocusFindings
Study on Prolyl HydroxylationCardiomyocyte FunctionIdentified 167 proteins affected by prolyl hydroxylation; stabilization of key proteins involved in cardiac function was observed .
Asparagine's Role in CancerTumor MetabolismDemonstrated that asparagine promotes metastasis; restricting asparagine improved survival rates in aggressive cancer models .
Proline AnaloguesIndustrial UseHighlighted the utility of proline analogues in microbial production processes; potential for developing new therapeutic agents was discussed .

Mechanism of Action

The mechanism of action of L-Prolyl-L-methionyl-L-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The proline residues contribute to the peptide’s conformational stability, while methionine and asparagine residues may participate in binding interactions with target proteins. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares L-Prolyl-L-methionyl-L-asparaginyl-L-proline with peptides of varying lengths and residue compositions:

Compound Name Sequence Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Pro-Met-Asn-Pro C₁₈H₂₉N₅O₆S 443.52 (calculated) Two Pro residues, sulfur (Met), polar Asn N/A
L-Prolyl-L-methionine (CAS 52899-08-8) Pro-Met C₁₀H₁₈N₂O₃S 246.33 Dipeptide with Met; susceptible to oxidation
L-Methionyl-L-seryl-... (CAS 207553-92-2) Met-Ser-Arg-Pro-... C₅₈H₉₁N₁₇O₂₀S₂ 1410.57 12-mer with Cys (disulfide potential), multiple charged residues (Arg, Glu)
L-Arginine,L-threonyl-L-lysyl-L-prolyl (CAS 9063-57-4) Arg-Thr-Lys-Pro C₂₁H₄₀N₈O₆ 500.59 Tripeptide with basic residues (Arg, Lys)
L-Valine, Gly-Thr-Asn-Arg-Pro-Pro (CAS 492461-44-6) Val-Gly-Thr-Asn-Arg-Pro-Pro C₃₂H₅₄N₁₀O₁₀ 750.84 (approx.) Contains Asn, two Pro residues; potential for β-turn formation
Key Observations:
  • Length and Flexibility : The tetrapeptide is shorter than larger peptides (e.g., 12-mer in ), reducing conformational flexibility compared to longer chains.
  • Sulfur Content : Unlike the dipeptide Pro-Met , the tetrapeptide retains Met but lacks cysteine (Cys), minimizing disulfide bond formation risks.
  • Polarity : The presence of Asn introduces polarity, similar to Asn-containing peptides like CAS 492461-44-6 .

Stability Considerations

  • Methionine Oxidation : Methionine’s sulfur atom is prone to oxidation, a concern shared with Pro-Met and CAS 207553-92-2 . Storage under inert atmospheres is recommended.
  • Asparagine Deamidation: Asn can undergo deamidation to aspartic acid, especially at elevated pH or temperature, a stability issue also noted in CAS 492461-44-6 .
  • Proline Rigidity : The two Pro residues may enhance structural stability, as seen in CAS 492461-44-6, where Pro-Pro sequences are common .

Physicochemical Properties

  • pKa and Solubility : Proline’s secondary amine (pKa ~10.6) may elevate the tetrapeptide’s isoelectric point (pI) compared to peptides without Pro (e.g., CAS 9063-57-4 ). Polar residues like Asn could improve aqueous solubility.
  • Density : While direct data is lacking, peptides like CAS 207553-92-2 have predicted densities of ~1.43 g/cm³ , suggesting similar values for the tetrapeptide.

Functional Implications

  • Biological Activity : Longer peptides (e.g., CAS 207553-92-2 ) may exhibit receptor-binding or enzymatic activity, whereas shorter peptides like the tetrapeptide might serve as substrates or signaling fragments.
  • Bioavailability : Smaller size could enhance membrane permeability compared to larger peptides, though Pro-rich sequences may limit absorption due to rigidity.

Biological Activity

L-Prolyl-L-methionyl-L-asparaginyl-L-proline is a tetrapeptide composed of four amino acids: proline, methionine, asparagine, and proline. This compound has garnered attention in various fields of biological research due to its potential therapeutic effects and its role in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, physiological roles, and potential applications in medicine.

1. Structure and Composition

The structure of this compound can be represented as follows:

L ProL MetL AsnL Pro\text{L Pro}-\text{L Met}-\text{L Asn}-\text{L Pro}
  • Proline (Pro) : Known for its role in collagen synthesis and cellular signaling.
  • Methionine (Met) : An essential amino acid that plays a critical role in metabolism and as a precursor for other amino acids.
  • Asparagine (Asn) : Important for protein synthesis and cellular signaling.

2.1. Role in Protein Stability

Research indicates that prolyl hydroxylation, a modification involving proline residues, is crucial for regulating protein stability and degradation processes. This modification can enhance the stability of proteins involved in various cellular functions, including those related to the cardiovascular system and muscle integrity . The presence of proline in the tetrapeptide may contribute similarly to the stabilization of its structural conformation.

2.2. Antioxidant Properties

This compound exhibits antioxidant activity, which is significant in protecting cells from oxidative stress. The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage during stress conditions . This property is particularly relevant in therapeutic contexts where oxidative stress is a contributing factor to disease progression.

The mechanisms through which this compound exerts its biological effects include:

  • Signal Transduction : The tetrapeptide may influence signaling pathways that regulate cell growth and apoptosis.
  • Protein Interaction : It can affect protein–protein interactions, potentially modulating various cellular processes .
  • Osmoprotective Effects : Similar to L-proline, this compound may act as an osmolyte, helping cells adapt to osmotic stress by stabilizing protein structures .

4.1. In Vitro Studies

In vitro studies have demonstrated that peptides containing proline can enhance the stability of other compounds such as anthocyanins, improving their bioavailability and antioxidant capacity . This suggests potential applications in food science and nutrition.

4.2. Clinical Implications

The therapeutic implications of this compound are being explored in various medical fields:

  • Cardiovascular Health : Given its role in stabilizing proteins associated with heart function, it may have applications in treating heart diseases.
  • Muscle Repair : Its involvement in collagen synthesis positions it as a candidate for therapies aimed at muscle and connective tissue repair .

5. Comparative Analysis with Other Peptides

To better understand the biological activity of this compound, a comparative analysis with other similar peptides can be beneficial:

Peptide NameKey FunctionsBiological Activity
L-ProlineProtein stabilization, antioxidantHigh
L-MethionineMethyl donor, antioxidantModerate
L-AsparagineProtein synthesisModerate
This compoundStabilization, antioxidant effectsHigh

6. Conclusion

This compound presents significant biological activity characterized by its roles in protein stability, antioxidant defense, and potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its utility in clinical settings.

Further studies focusing on clinical trials will be necessary to establish definitive therapeutic protocols involving this compound. As research continues to evolve, it holds promise for various applications across health sciences.

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing L-Prolyl-L-methionyl-L-asparaginyl-L-proline with high purity?

The synthesis typically employs Fmoc-SPPS using a Wang resin. Critical steps include:

  • Coupling : Activate Fmoc-amino acids (e.g., Fmoc-Pro-OH) with HBTU/DIPEA in DMF (3:2 ratio) for 1 hour.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Use TFA/TIS/water (95:2.5:2.5) for 2–3 hours. Methionine oxidation is minimized by adding 1% EDT to the cleavage cocktail. Post-synthesis, purity is verified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (ESI-MS) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS provides exact molecular weight (theoretical: ~500.6 g/mol).
  • NMR Spectroscopy : 1H/13C NMR in D2O or DMSO-d6 identifies backbone connectivity. Proline’s cyclic structure shows distinct δCH2 signals at 3.3–3.7 ppm.
  • Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue ratios .

Q. What chromatographic methods are effective for purifying this tetrapeptide?

Reverse-phase HPLC with a C8/C18 column (5 µm, 4.6 × 250 mm) and gradient elution (5%→40% acetonitrile in 0.1% TFA over 30 minutes) achieves >95% purity. Collect peaks at ~12–15 minutes (UV detection at 220 nm) .

Advanced Research Questions

Q. How does the proline-rich sequence influence the conformational dynamics of this peptide in aqueous vs. membrane-mimetic environments?

Proline’s rigid pyrrolidine ring restricts backbone flexibility, favoring polyproline II helices in aqueous buffers. Circular dichroism (CD) spectroscopy (190–250 nm) reveals:

  • Aqueous : Negative peak at 205 nm (PPII helix).
  • Membrane-mimetic (e.g., SDS micelles) : Shift to 222 nm (α-helix). Molecular dynamics simulations (AMBER force field) further predict solvent-dependent conformational ensembles .

Q. What strategies mitigate methionine oxidation during long-term storage or biological assays?

  • Lyophilization : Store under argon at −80°C with cryoprotectants (trehalose or sucrose).
  • Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to aqueous buffers.
  • LC-MS Monitoring : Track oxidation via +16 Da mass shifts (methionine sulfoxide formation) .

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?

Discrepancies often arise from:

  • Purity Variability : Enforce ≥95% purity via orthogonal methods (HPLC + MS).
  • Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and cell lines (e.g., HEK293 vs. HeLa).
  • Dose-Response Validation : Use EC50/IC50 curves with 8–10 concentration points. Cross-validate with SPR or ITC for binding affinity .

Q. What computational tools predict interactions between this peptide and proline-specific enzymes (e.g., prolyl oligopeptidase)?

  • Docking (AutoDock Vina) : Model peptide-enzyme binding using PDB structures (e.g., 3DDU).
  • MD Simulations (GROMACS) : Assess stability of enzyme-peptide complexes over 100 ns.
  • Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions (ΔG ~ −8 kcal/mol indicates strong binding) .

Methodological Best Practices

Q. Table 1: Key Analytical Parameters for this compound

Technique Conditions Key Output
HPLC C18 column, 0.1% TFA, 1 mL/minRetention time: 12–15 min
ESI-MS Positive mode, m/z 500–600[M+H]+: 501.2
CD Spectroscopy 20 µM in PBS, 25°CMinima at 205 nm (PPII)

Q. Table 2: Troubleshooting Common Synthesis Issues

Issue Solution
Low coupling efficiencyOptimize activation (switch to HATU) or extend coupling time to 2 hours
Methionine oxidationAdd 1% EDT during cleavage and store under inert gas
Aggregation during purificationUse 0.1% TFA + 10% acetonitrile in mobile phase

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